molecular formula C19H21N3O3S2 B12246086 4-Methanesulfonyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

4-Methanesulfonyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

Cat. No.: B12246086
M. Wt: 403.5 g/mol
InChI Key: FMMKVLOJWQKVGP-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperidine ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced through an etherification reaction, where a pyridine derivative reacts with the piperidine-benzothiazole intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Methanesulfonyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methanesulfonyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzothiazole core, combined with the piperidine and pyridine moieties, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

4-methylsulfonyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C19H21N3O3S2/c1-27(23,24)17-6-2-5-16-18(17)21-19(26-16)22-11-3-4-14(12-22)13-25-15-7-9-20-10-8-15/h2,5-10,14H,3-4,11-13H2,1H3

InChI Key

FMMKVLOJWQKVGP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCCC(C3)COC4=CC=NC=C4

Origin of Product

United States

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